molecular formula C14H9ClF2N2O2 B13740704 N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide

N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide

Cat. No.: B13740704
M. Wt: 310.68 g/mol
InChI Key: QTKWCCXTBVXEDP-UHFFFAOYSA-N
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Description

N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide (CAS: 162320-74-3) is a hydrazide derivative featuring a 2-chlorobenzoyl group attached to a 2,6-difluorobenzohydrazide backbone. This compound is part of a broader class of hydrazide-hydrazone derivatives, which are extensively studied for their biological activities, including anticancer and antimicrobial properties . Its structural uniqueness lies in the combination of halogenated aromatic rings (chlorine and fluorine substituents), which influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C14H9ClF2N2O2

Molecular Weight

310.68 g/mol

IUPAC Name

N'-(2-chlorobenzoyl)-2,6-difluorobenzohydrazide

InChI

InChI=1S/C14H9ClF2N2O2/c15-9-5-2-1-4-8(9)13(20)18-19-14(21)12-10(16)6-3-7-11(12)17/h1-7H,(H,18,20)(H,19,21)

InChI Key

QTKWCCXTBVXEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 2,6-difluorobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of azide derivatives.

Scientific Research Applications

N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structure can be compared to analogs with modifications in the benzoyl or hydrazide moieties:

Compound Name Substituents Key Structural Differences
N'-((1H-indol-3-yl)methylene)-2,6-difluorobenzohydrazide (27) Indole-methylene group Replaces 2-chlorobenzoyl with an indole-derived Schiff base
N'-(4-bromobenzylidene)-2,6-difluorobenzohydrazide (29) 4-bromobenzylidene group Substitutes 2-chlorobenzoyl with a brominated aromatic aldehyde
N',N'''-([1,1'-binaphthalene]-2,2'-diyl)bis(2,6-difluorobenzohydrazide) (2m) Binaphthalene core Features two 2,6-difluorobenzohydrazide units linked via a binaphthalene scaffold
N'-(2,6-dimethoxybenzoyl)-2-(1H-pyrrol-1-yl)benzohydrazide 2,6-dimethoxybenzoyl and pyrrolyl groups Methoxy groups enhance electron density; pyrrole introduces heterocyclic diversity

Key Observations :

  • Halogen vs.

Physicochemical Properties

NMR and HRMS Data Comparison :

Compound $ ^1H $ NMR Shifts (δ, ppm) $ ^{13}C $ NMR Shifts (δ, ppm) HRMS (Observed)
Target Compound Not reported in evidence Not reported in evidence Not reported
Compound 27 11.88 (NH), 8.44–8.21 (aromatic), 7.00–6.73 (aromatic) 162.06 (C=O), 158.30 (dd, $ J = 247.1 \, \text{Hz} $) m/z: [M + H]+ = 338.9949 (obs.)
Compound 29 10.72 (NH), 7.92 (s, 1H), 7.00 (dd, $ J = 8.1 \, \text{Hz} $) 164.74 (C=O), 160.89 (d, $ J = 244.8 \, \text{Hz} $) m/z: [M + H]+ = 338.9949 (obs.)
Compound 2m Not reported 168.2 (C=O), 145.1 (aromatic) m/z: [M + H]+ = 623.2445 (obs.)

Key Observations :

  • NH Proton Shifts : Compound 27 and 29 show NH protons at δ ~11 ppm, characteristic of hydrazide NH groups involved in hydrogen bonding .
  • Carbonyl Signals : The 2,6-difluorobenzoyl C=O resonance appears near δ 162–164 ppm across analogs, consistent with electron-withdrawing fluorine substituents .

Biological Activity

N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes:

  • Chlorobenzoyl group : Enhances lipophilicity and potential biological interactions.
  • Difluorobenzohydrazide moiety : Contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various hydrazones, including derivatives similar to this compound. The compound has been evaluated against a range of bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Mycobacteria : Demonstrated activity against Mycobacterium tuberculosis and other non-hazardous test models.

A study indicated that several derivatives exhibited submicromolar activity against these pathogens, suggesting that this compound may possess similar efficacy .

Cytotoxicity

The cytotoxic profile of this compound has been assessed on various cancer cell lines. Preliminary results indicate:

  • Selective cytotoxicity : The compound shows significant activity against cancer cells while maintaining low toxicity towards primary mammalian cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent effects : The introduction of halogen atoms (e.g., chlorine and fluorine) significantly influences the compound's lipophilicity and biological activity.
  • Hydrazone linkage : The hydrazone functional group appears to enhance interaction with biological targets, improving potency against microbial strains .

Case Studies

Several case studies have explored the therapeutic potential of hydrazone derivatives:

  • Antimicrobial Efficacy : A comparative study demonstrated that compounds structurally related to this compound exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin and isoniazid.
  • Cancer Treatment : In vitro studies revealed that derivatives effectively inhibited the growth of various cancer cell lines, indicating potential for further development as anticancer agents .

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